Cas no 955369-63-8 (Ethyl 2-(6-bromopyridin-2-YL)acetate)

Ethyl 2-(6-bromopyridin-2-YL)acetate structure
955369-63-8 structure
Product Name:Ethyl 2-(6-bromopyridin-2-YL)acetate
Numero CAS:955369-63-8
MF:C9H10BrNO2
MW:244.085201740265
MDL:MFCD10566284
CID:1016147
Update Time:2025-10-11

Ethyl 2-(6-bromopyridin-2-YL)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-(6-bromopyridin-2-yl)acetate
    • (6-Bromopyridin-2-yl)acetic acid ethyl ester
    • LTRSPLNQOMJCSH-UHFFFAOYSA-N
    • ethyl (6-bromopyridin-2-yl)acetate
    • 6464AC
    • AB56168
    • AK110628
    • 2-Pyridineacetic acid, 6-bromo-, ethyl ester
    • (6-Bromo-pyridin-2-yl)-acetic acid ethyl ester
    • Ethyl 6-bromo-2-pyridineacetate (ACI)
    • Ethyl 2-(6-bromopyridin-2-YL)acetate
    • MDL: MFCD10566284
    • Inchi: 1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
    • Chiave InChI: LTRSPLNQOMJCSH-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C=CC=C(Br)N=1)OCC

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 175
  • Superficie polare topologica: 39.2

Ethyl 2-(6-bromopyridin-2-YL)acetate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A029194331-1g
Ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
1g
$150.38 2023-08-31
Alichem
A029194331-5g
Ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
5g
$464.28 2023-08-31
Alichem
A029194331-10g
Ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
10g
$795.88 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TT845-50mg
Ethyl 2-(6-bromopyridin-2-YL)acetate
955369-63-8 95+%
50mg
159.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TT845-200mg
Ethyl 2-(6-bromopyridin-2-YL)acetate
955369-63-8 95+%
200mg
399.0CNY 2021-08-04
Chemenu
CM172427-5g
ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
5g
$410 2021-08-05
Chemenu
CM172427-10g
ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
10g
$737 2021-08-05
TRC
E903965-25mg
Ethyl 2-(6-Bromopyridin-2-yl)acetate
955369-63-8
25mg
$ 50.00 2022-06-05
TRC
E903965-50mg
Ethyl 2-(6-Bromopyridin-2-yl)acetate
955369-63-8
50mg
$ 70.00 2022-06-05
TRC
E903965-250mg
Ethyl 2-(6-Bromopyridin-2-yl)acetate
955369-63-8
250mg
$ 275.00 2022-06-05

Ethyl 2-(6-bromopyridin-2-YL)acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -60 °C; 16 h, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Synthesis of (-)-Cytisine Using a 6-endo aza-Michael Addition
Barat, Viktor; Csokas, Daniel; Bates, Roderick W., Journal of Organic Chemistry, 2018, 83(16), 9088-9095

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 30 min, -78 °C
1.2 6 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
Riferimento
SIP3 receptor antagonists
, European Patent Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of heteroaryl antagonists of prostaglandin D2 receptors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Preparation of 5-phenyl-1,4-oxazin-3-amine, 5-phenyl-[1,4]oxazepin-3-amine, and 6-phenylpyrazin-2-amine derivatives as BACE-2 inhibitors for the treatment of metabolic disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams
Lawer, Aggie; Rossi-Ashton, James A.; Stephens, Thomas C.; Challis, Bradley J.; Epton, Ryan G.; et al, Angewandte Chemie, 2019, 58(39), 13942-13947

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  12 h, rt → reflux
Riferimento
Preparation of oxazine derivatives and their use in the treatment of neurological disorders
, India, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  12 h, rt → reflux
Riferimento
Novel heterocyclic derivatives as BACE inhibitors and their preparation and use in the treatment of neurological disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0.5 h, -70 °C
1.2 -70 °C → 20 °C; 4 h, 20 °C
Riferimento
Preparation of heterocyclyl acetylaminoalkylcarboxylic acids as SHMT inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C → rt; overnight, rt
1.4 Solvents: Water ;  rt
Riferimento
S1P3 receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 overnight, -78 °C → 20 °C
Riferimento
Boron containing pde4 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Ethyl 2-(6-bromopyridin-2-YL)acetate Raw materials

Ethyl 2-(6-bromopyridin-2-YL)acetate Preparation Products

Ethyl 2-(6-bromopyridin-2-YL)acetate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:955369-63-8)Ethyl 2-(6-bromopyridin-2-YL)acetate
Numero d'ordine:A849342
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:24
Prezzo ($):354.0/1238.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955369-63-8)Ethyl 2-(6-bromopyridin-2-YL)acetate
A849342
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):354.0/1238.0
Email